AS601245 - 861411-83-8

AS601245

Catalog Number: EVT-8170572
CAS Number: 861411-83-8
Molecular Formula: C20H16N6S
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-(1,3-benzothiazol-2-yl)-2-[2-[2-(3-pyridinyl)ethylamino]-4-pyrimidinyl]acetonitrile is a member of benzothiazoles.
Synthesis Analysis

The synthesis of AS601245 involves several key steps that utilize standard organic chemistry techniques. The initial phase includes the preparation of 2,4-dichloropyrimidine, which is then coupled with boronate esters or commercially available boronic acids through Suzuki coupling reactions. This step is crucial for forming biaryl intermediates. Subsequent reactions involve coupling with substituted anilines under controlled conditions, either in aqueous ethoxyethanol at elevated temperatures or in anhydrous solvents .

Molecular Structure Analysis

AS601245 has a complex molecular structure characterized by its specific arrangement of atoms that facilitates its interaction with JNK. The molecular formula is C14_{14}H12_{12}ClN3_{3}O, and it possesses a molecular weight of approximately 275.72 g/mol. The structure includes a pyrimidine ring fused with an aniline moiety, which is essential for its inhibitory activity against JNK.

Structural Data

  • Molecular Weight: 275.72 g/mol
  • Molecular Formula: C14_{14}H12_{12}ClN3_{3}O
  • Key Functional Groups: Pyrimidine ring, aniline group

The three-dimensional structure of AS601245 has been elucidated using X-ray crystallography, revealing insights into its binding conformation within the JNK active site .

Chemical Reactions Analysis

AS601245 undergoes specific chemical reactions that are pivotal to its mechanism of action as a JNK inhibitor. The compound primarily acts by competing with ATP for binding to the JNK active site, thereby inhibiting its phosphorylation activity on substrates like c-Jun.

Key Reactions

  • Inhibition Mechanism: AS601245 inhibits isolated JNK in an ATP-competitive manner.
  • Phosphorylation Inhibition: It selectively inhibits c-Jun phosphorylation at relatively high concentrations, demonstrating its specificity towards the JNK pathway .

This mechanism highlights the potential therapeutic applications of AS601245 in diseases where JNK-mediated signaling contributes to pathogenesis.

Mechanism of Action

The mechanism of action of AS601245 revolves around its ability to inhibit the JNK signaling pathway. By binding to the ATP-binding site of JNK, AS601245 prevents the phosphorylation of downstream targets involved in inflammatory responses and cell survival pathways.

Process Details

  1. Binding: AS601245 binds competitively to the ATP site on JNK.
  2. Inhibition: This binding inhibits the phosphorylation of substrates like c-Jun.
  3. Outcome: Reduced c-Jun activity leads to decreased expression of pro-inflammatory cytokines and other mediators involved in inflammatory diseases .

This mechanism underlies its potential use in treating conditions characterized by excessive inflammation or cellular stress responses.

Physical and Chemical Properties Analysis

AS601245 exhibits several physical and chemical properties that are relevant to its functionality as a pharmacological agent.

Physical Properties

  • Appearance: Typically presented as a solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Stable under standard laboratory conditions.
  • Reactivity: Reacts specifically with the JNK enzyme via competitive inhibition.

These properties are essential for understanding how AS601245 can be effectively utilized in laboratory settings and potential therapeutic applications.

Applications

AS601245 is primarily used in scientific research focused on understanding the role of JNK in various diseases. Its applications include:

  • Research on Inflammation: Used to study inflammatory pathways and their modulation by JNK inhibition.
  • Neuroprotection Studies: Investigated for its neuroprotective effects in models of neurodegenerative diseases.
  • Cancer Research: Explored for its potential role in regulating cancer cell survival and proliferation through JNK signaling pathways .
Molecular Mechanisms of c-Jun N-terminal Kinase Inhibition by AS601245

Structural Basis of ATP-Competitive c-Jun N-terminal Kinase Isoform Selectivity

AS601245 (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl) acetonitrile) is a potent ATP-competitive inhibitor of all three c-Jun N-terminal kinase isoforms (c-Jun N-terminal kinase 1, c-Jun N-terminal kinase 2, c-Jun N-terminal kinase 3). Its selectivity arises from differential interactions with residues in the ATP-binding pocket. Biochemical assays reveal distinct half-maximal inhibitory concentration (IC50) values: 70 nM for c-Jun N-terminal kinase 3, 150 nM for c-Jun N-terminal kinase 1, and 220 nM for c-Jun N-terminal kinase 2 [1] [4]. This gradient (c-Jun N-terminal kinase 3 > c-Jun N-terminal kinase 1 > c-Jun N-terminal kinase 2) is attributed to amino acid variations in hydrophobic regions near the catalytic site. Specifically:

  • Leucine 144 (Leu144) in c-Jun N-terminal kinase 3 creates a deeper hydrophobic pocket I, enhancing van der Waals contacts with the benzothiazole ring of AS601245 [8] [9].
  • Isoleucine 106 (Ile106) in c-Jun N-terminal kinase 1 and Valine 54 (Val54) in c-Jun N-terminal kinase 2 reduce hydrophobic compatibility, lowering binding affinity [9] [10].

Crystallographic analyses confirm AS601245 occupies the ATP-binding cleft, forming hydrogen bonds with the hinge region (Met108 and Gly110 in c-Jun N-terminal kinase 3) and electrostatic interactions with conserved catalytic lysine residues. This ATP-competitive mechanism directly impedes kinase phosphorylation of substrates [4] [6].

Table 1: Isoform-Specific Inhibition Profiles of AS601245

c-Jun N-terminal Kinase IsoformIC50 (nM)Key Structural Determinants
c-Jun N-terminal Kinase 370Leu144 (hydrophobic pocket I)
c-Jun N-terminal Kinase 1150Ile106 (reduced hydrophobic affinity)
c-Jun N-terminal Kinase 2220Val54 (shallower hydrophobic pocket)

Modulation of c-Jun N-terminal Kinase Signaling Cascades: c-Jun Phosphorylation and Downstream Effectors

AS601245 suppresses the c-Jun N-terminal kinase pathway by inhibiting the phosphorylation of its primary nuclear substrate, c-Jun (at Ser73). This prevents the formation of activator protein 1 (AP-1) transcription complexes, which regulate genes involved in apoptosis, inflammation, and stress responses [3] [6]. Key downstream consequences include:

  • Mitochondrial Protection: In neuronal models, AS601245 (10–20 µM) blocks c-Jun N-terminal kinase 3 translocation to mitochondria, reducing cytochrome c release and caspase 3/7 activation. This preserves mitochondrial membrane potential under oxidative stress (e.g., 6-hydroxydopamine) [8].
  • Inflammatory Cytokine Suppression: At low doses (0.3–10 mg/kg orally), AS601245 inhibits lipopolysaccharide-induced tumor necrosis factor alpha release in mice by >50%, demonstrating systemic anti-inflammatory effects [3] [6].
  • Neurite Preservation: Global ischemia studies in gerbils show AS601245 (80 mg/kg intraperitoneal) reduces axonal degeneration (67%) and astrogliosis (84%) by blocking c-Jun N-terminal kinase-mediated phosphorylation of microtubule-associated proteins (e.g., neurofilaments) [7].

Table 2: Functional Consequences of AS601245-Mediated c-Jun N-terminal Kinase Pathway Inhibition

Biological ProcessEffect of AS601245Key Downstream Targets
Apoptosis↓ Caspase 3/7 activity; ↓ cytochrome c releaseBcl-2, Bax, caspase 9
Inflammation↓ Tumor necrosis factor alpha synthesisTumor necrosis factor alpha, interleukin-6
Neuronal Structural Integrity↓ Axonal degeneration; ↓ astrocyte activationNeurofilaments, glial fibrillary acidic protein

Comparative Kinase Inhibition Profiles: Specificity Over Mitogen-Activated Protein Kinase Family Members

AS601245 demonstrates high selectivity for c-Jun N-terminal kinases over related kinases:

  • Mitogen-Activated Protein Kinase Selectivity: Minimal inhibition observed against extracellular signal-regulated kinases (ERK1/2) or p38 kinases (IC50 > 10,000 nM) due to divergent ATP-pocket residues [5] [9].
  • Off-Target Kinase Inhibition: Selectivity screens reveal 10- to 20-fold lower activity against proto-oncogene tyrosine-protein kinase Src (c-Src), cyclin-dependent kinase 2 (CDK2), and rapidly accelerated fibrosarcoma kinase (c-Raf) (IC50 1,500–4,400 nM). Over 50–100-fold selectivity is maintained against 40+ serine/threonine and tyrosine kinases (e.g., protein kinase A, protein kinase C) [6] [9]. This specificity stems from steric incompatibility with larger hydrophobic gatekeeper residues (e.g., threonine in c-Src) and altered hinge-region geometry [9].

Allosteric vs. Catalytic Site Interactions: Mechanistic Implications for c-Jun N-terminal Kinase 1/c-Jun N-terminal Kinase 2/c-Jun N-terminal Kinase 3 Inhibition

AS601245 operates exclusively via catalytic site competition, not allosteric modulation:

  • ATP-Competitive Binding: Kinetic assays show increased inhibitor IC50 with rising ATP concentrations, confirming direct competition at the catalytic site [4] [6].
  • Isoform-Specific Flexibility: Molecular dynamics simulations reveal that the benzothiazole ring of AS601245 adapts to the plasticity of hydrophobic pocket I in c-Jun N-terminal kinase 3, while steric clashes limit efficacy in c-Jun N-terminal kinase 1/c-Jun N-terminal kinase 2 [9] [10].
  • Lack of Allosteric Effects: No evidence supports AS601245 binding to dimerization interfaces or substrate-docking sites (e.g., delta domain in c-Jun N-terminal kinases). Its effects correlate linearly with ATP-site occupancy [5] [8].

This catalytic mechanism enables rapid, reversible inhibition but poses challenges for achieving absolute isoform specificity. Future designs may exploit exosites (e.g., the c-Jun-docking site) for enhanced selectivity [10].

Properties

CAS Number

861411-83-8

Product Name

AS601245

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile

Molecular Formula

C20H16N6S

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,15H,7,10H2,(H,23,24,26)

InChI Key

RCYPVQCPYKNSTG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.